Cas no 1998-66-9 (4-Bromo-2,3,5,6-tetrafluoroaniline)

4-Bromo-2,3,5,6-tetrafluoroaniline is a fluorinated aromatic amine derivative characterized by its high reactivity and stability due to the presence of four fluorine atoms and a bromine substituent on the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The electron-withdrawing effects of the fluorine atoms enhance its utility in nucleophilic aromatic substitution reactions, while the bromine group offers a handle for further functionalization via cross-coupling methodologies. Its well-defined structure and consistent purity make it suitable for precise applications in research and industrial processes.
4-Bromo-2,3,5,6-tetrafluoroaniline structure
1998-66-9 structure
Product Name:4-Bromo-2,3,5,6-tetrafluoroaniline
CAS No:1998-66-9
MF:C6H2BrF4N
MW:243.984394550323
MDL:MFCD00012144
CID:138438
PubChem ID:24858135
Update Time:2025-06-09

4-Bromo-2,3,5,6-tetrafluoroaniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,4-bromo-2,3,5,6-tetrafluoro-
    • 4-BROMO-2,3,5,6-TETRAFLUOROANILINE
    • 4-BROMOTETRAFLUOROANILINE
    • 2,3,5,6-Tetrafluoro-4-bromoaniline
    • 4-Bromo-2,3,5,6-tetrafluoroaniline98%
    • 4-Bromo-2,3,5,6-tetrafluoroaniline 98%
    • 4-Bromo-2,3,5,6-tetrafluoraniline, 98%
    • MFCD00012144
    • CS-0120747
    • SY009904
    • FT-0617730
    • J-012920
    • AMY14413
    • 4-Bromo-2,3,5,6-tetrafluoroaniline, 98%
    • SCHEMBL1335611
    • Benzenamine, 4-bromo-2,3,5,6-tetrafluoro-
    • PS-10128
    • DTXSID80347182
    • AKOS003791036
    • 4-bromo-2,3,5,6-tetrafluorobenzenamine
    • 1998-66-9
    • DTXCID10298254
    • BBL104306
    • STK301685
    • DB-045047
    • 4-Bromo-2,3,5,6-tetrafluoroaniline
    • MDL: MFCD00012144
    • Inchi: 1S/C6H2BrF4N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2
    • InChI Key: LZUYSMHNMFCPBF-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=C(C(=C1F)F)N)F)F

Computed Properties

  • Exact Mass: 242.93100
  • Monoisotopic Mass: 242.93067g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.3
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.955±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 59-61 °C (lit.)
  • Boiling Point: 104-106 ºC (15 Torr)
  • Flash Point: 68.6±25.9 ºC,
  • Refractive Index: 1.523
  • Solubility: Almost insoluble (0.034 g/l) (25 º C),
  • PSA: 26.02000
  • LogP: 3.16890
  • Solubility: Not determined

4-Bromo-2,3,5,6-tetrafluoroaniline Security Information

4-Bromo-2,3,5,6-tetrafluoroaniline Customs Data

  • HS CODE:2921420090
  • Customs Data:

    China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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4-Bromo-2,3,5,6-tetrafluoroaniline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1998-66-9)4-Bromo-2,3,5,6-tetrafluoroaniline
Order Number:A814138
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:07
Price ($):184.0
Email:sales@amadischem.com

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Amadis Chemical Company Limited
(CAS:1998-66-9)4-Bromo-2,3,5,6-tetrafluoroaniline
A814138
Purity:99%
Quantity:25g
Price ($):184.0
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